molecular formula C12H18N2O2 B7975129 3-Amino-N-(3-methoxypropyl)-5-methylbenzamide

3-Amino-N-(3-methoxypropyl)-5-methylbenzamide

Cat. No.: B7975129
M. Wt: 222.28 g/mol
InChI Key: OJTYXUQIIJUNQG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-N-(3-methoxypropyl)-5-methylbenzamide typically involves the reaction of 3-methoxypropylamine with 3-amino-5-methylbenzoic acid under specific conditions. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Amino-N-(3-methoxypropyl)-5-methylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Amino-N-(3-methoxypropyl)-5-methylbenzamide is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Amino-N-(3-methoxypropyl)-5-methylbenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-N-(3-methoxypropyl)benzamide
  • 3-Amino-N-(3-methoxypropyl)propanamide hydrochloride

Uniqueness

3-Amino-N-(3-methoxypropyl)-5-methylbenzamide is unique due to its specific structural features, such as the presence of a methoxypropyl group and a methyl group on the benzamide ring. These features confer distinct chemical and biological properties, making it valuable for specific research applications .

Properties

IUPAC Name

3-amino-N-(3-methoxypropyl)-5-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-9-6-10(8-11(13)7-9)12(15)14-4-3-5-16-2/h6-8H,3-5,13H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJTYXUQIIJUNQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N)C(=O)NCCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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